Cas no 2034493-27-9 (N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide)
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide
- N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
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- Inchi: 1S/C15H13NO2S2/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18)
- InChI Key: WVQJLENEUUEVHK-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC1=2)C(CNC(C1=CSC=C1)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 353
- XLogP3: 2.7
- Topological Polar Surface Area: 106
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-4142-2μmol |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-5μmol |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-10μmol |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-20μmol |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-1mg |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-2mg |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-3mg |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-4mg |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-5mg |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6521-4142-10mg |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
2034493-27-9 | 10mg |
$79.0 | 2023-09-08 |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
Introduction to N-[2-(1-benzothiophen-3-yl-2-hydroxyethyl)thiophene-3-carboxamide] (CAS No. 2034493-27-9)
N-[2-(1-benzothiophen-3-yl-2-hydroxyethyl)thiophene-3-carboxamide] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034493-27-9, represents a unique molecular structure that combines elements of thiophene and benzothiophene moieties, alongside functional groups that enhance its potential applications in drug development. The presence of a hydroxyl group and an amide linkage in its structure suggests a high degree of reactivity and versatility, making it a subject of intense study for researchers exploring novel therapeutic agents.
The molecular framework of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is characterized by its aromatic rings and heterocyclic components, which are known to play crucial roles in the biological activity of many pharmacological compounds. The benzothiophene ring, in particular, is a structural motif that has been widely investigated for its potential in modulating various biological pathways. Recent studies have highlighted the benzothiophene scaffold as a key component in the design of molecules with anti-inflammatory, anticancer, and antimicrobial properties.
One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple binding sites. The hydroxyl group and the amide functionality provide opportunities for hydrogen bonding and other non-covalent interactions, which are essential for achieving high affinity and selectivity in drug design. These features make N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide a promising candidate for further exploration in the development of targeted therapies.
In recent years, there has been a growing interest in the synthesis and characterization of thiophene-based compounds due to their diverse pharmacological activities. The thiophene ring itself is known for its stability and ability to undergo various chemical transformations, which allows for the creation of structurally diverse derivatives. These derivatives can exhibit a wide range of biological effects, depending on the substituents attached to the ring. The compound under discussion incorporates both thiophene and benzothiophene units, which may synergize to produce enhanced biological activity.
Research has demonstrated that benzothiophene derivatives can modulate several key signaling pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The structural features of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide align well with these findings, suggesting that it may possess similar therapeutic potential. For instance, studies have shown that certain benzothiophene compounds can inhibit kinases and other enzymes that are aberrantly activated in cancer cells, leading to tumor regression.
The hydroxyl group in the molecule also plays a critical role in its biological activity. Hydroxyl-containing compounds are often found to have significant pharmacological effects due to their ability to engage in hydrogen bonding with biological targets. This interaction can lead to increased binding affinity and improved drug efficacy. Additionally, the amide linkage provides another site for interaction with biological molecules, further enhancing the compound's potential as a therapeutic agent.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before they are synthesized in the laboratory. By leveraging computational methods such as molecular docking and quantum mechanics simulations, scientists can identify promising candidates for further experimental validation. N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide has been subjected to such analyses, which have revealed its potential as a lead compound for drug development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the hydroxyl group at the 2-position of the ethyl chain necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the formation of the amide bond requires an effective coupling reaction between the thiophene carboxylic acid derivative and an amine-containing precursor.
Once synthesized, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide can be subjected to various biochemical assays to evaluate its potency and selectivity against relevant biological targets. These assays may include enzyme inhibition studies, cell-based assays, and animal models to assess its pharmacological effects. The results from these studies will provide valuable insights into its therapeutic potential and guide further optimization efforts.
The growing body of evidence supporting the use of thiophene-based compounds in drug development underscores their importance as pharmacological tools. N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide exemplifies this trend by combining structural features that are known to enhance biological activity with functional groups that provide opportunities for further chemical modification.
In conclusion, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide (CAS No. 2034493-27-9) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure, characterized by aromatic rings and functional groups such as hydroxyl and amide linkages, makes it an attractive candidate for further exploration in drug development. Recent studies have highlighted its potential applications in modulating key biological pathways associated with various diseases.
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